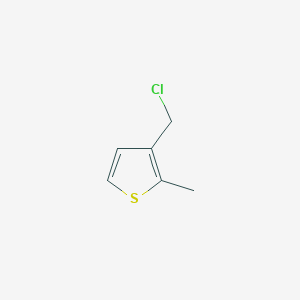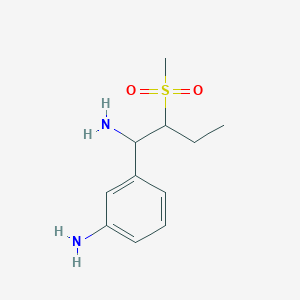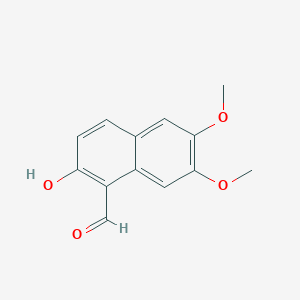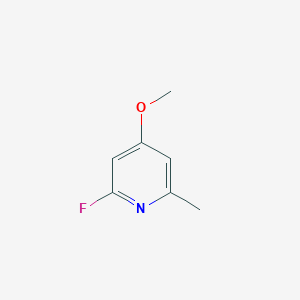
3-(Chloromethyl)-2-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-methylthiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The presence of a chloromethyl group at the third position and a methyl group at the second position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methylthiophene typically involves the chloromethylation of 2-methylthiophene. One common method is the reaction of 2-methylthiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-methylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiophene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include methylthiophene derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methylthiophene involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)thiophene: Similar structure but lacks the methyl group at the second position.
3-(Chloromethyl)benzothiophene: Contains a benzene ring fused to the thiophene ring.
3-(Chloromethyl)-2-methylfuran: Similar structure but contains an oxygen atom instead of sulfur.
Uniqueness
3-(Chloromethyl)-2-methylthiophene is unique due to the presence of both a chloromethyl and a methyl group on the thiophene ring. This dual substitution pattern provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H7ClS |
|---|---|
Molecular Weight |
146.64 g/mol |
IUPAC Name |
3-(chloromethyl)-2-methylthiophene |
InChI |
InChI=1S/C6H7ClS/c1-5-6(4-7)2-3-8-5/h2-3H,4H2,1H3 |
InChI Key |
VUDVWIGCSZIPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)


![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)

![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
